N-(4-chlorobenzyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11(2)10-22(20,21)14-8-18(9-14)15(19)17-7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXHGJAOLIQQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
Structural Variations :
- The target compound replaces the formamide backbone with an azetidine-carboxamide system, introducing steric bulk and conformational constraints. The isobutylsulfonyl group adds polarity compared to the simpler alkyl groups (ethyl/methyl) in the analogs .
Synthetic Efficiency: Both formamide derivatives were synthesized rapidly (15 minutes) via reductive amination or similar methods, with yields influenced by the alkyl substituent. The methyl variant achieved a higher yield (52.0%) than the ethyl analog (41.6%), likely due to reduced steric hindrance .
By-Product Formation :
- In formamide syntheses, dialkylated amines (e.g., N,N-di-(4-chlorobenzyl)-N-alkylamines) were major by-products (31–34% yields). This suggests competing alkylation pathways, which may be exacerbated in the target compound due to the azetidine’s nucleophilicity .
Reaction Conditions :
- The rapid reaction times (15 minutes) for formamides highlight the efficiency of reductive amination. For the target compound, sulfonylation and azetidine ring formation may necessitate longer durations or higher temperatures, though specific data are lacking.
Research Findings and Implications
- Substituent Effects : Smaller alkyl groups (methyl vs. ethyl) improve main product yields in formamides, suggesting that steric effects critically influence reaction outcomes. The isobutylsulfonyl group in the target compound may hinder reactivity, requiring optimized conditions to mitigate by-products .
- Electrophilic Reactivity : The sulfonyl group in the target compound could enhance interactions with biological targets (e.g., cysteine residues in enzymes) compared to formamides, which lack such moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
